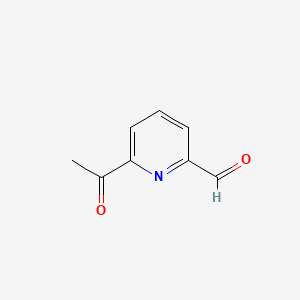

6-Acetylpyridine-2-carbaldehyde

Description

Historical Perspectives and Foundational Discoveries in Pyridine (B92270) Chemistry

The journey into the world of pyridine chemistry began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones, naming it from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base). rsc.orgacs.org However, its chemical structure remained a puzzle for several decades. It wasn't until the work of Wilhelm Körner in 1869 and James Dewar in 1871 that the now-familiar six-membered ring structure, analogous to benzene (B151609) with one carbon atom replaced by nitrogen, was elucidated. rsc.orgacs.org

The late 19th and early 20th centuries saw the development of seminal synthetic methods that are still fundamental to pyridine chemistry. In 1881, Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives, a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgyoutube.com Later, in 1924, Aleksei Chichibabin developed an improved synthesis from inexpensive precursors like formaldehyde (B43269) and acetaldehyde, a method that underpins several industrial routes today. acs.orgwikipedia.org Initially sourced from coal tar, these synthetic routes paved the way for the widespread availability and study of pyridine and its derivatives. wikipedia.orgnih.govbritannica.com

Role of Pyridine Rings as Privileged Scaffolds in Organic and Medicinal Chemistry

The pyridine ring is recognized as a "privileged scaffold" in chemical sciences, a term that reflects its frequent appearance in biologically active compounds. rsc.orgresearchgate.netnih.gov Its structure is a key component in numerous FDA-approved drugs, agrochemicals, and vitamins like niacin and pyridoxine. rsc.orgbritannica.comrsc.org The nitrogen atom imparts unique properties to the ring, making it a weak base and capable of forming hydrogen bonds, which influences its solubility and interactions with biological targets like enzymes. nih.govbiosynce.comfiveable.me

This versatility has led to pyridine derivatives being investigated and utilized for a wide range of therapeutic areas, including anticancer, antiviral, and antibacterial agents. researchgate.netnih.govnih.gov The ability to easily functionalize the pyridine ring allows chemists to fine-tune the properties of molecules for specific applications, making it an invaluable building block in the design and discovery of new drugs and functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-acetylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDAIIKYGFAYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596817 | |

| Record name | 6-Acetylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-21-0 | |

| Record name | 6-Acetylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Importance of Aldehyde and Ketone Functionalities on Pyridine Rings

Reactivity of Pyridyl Carbaldehydes and Acetylpyridines

The core reactivity of pyridyl carbaldehydes (also known as pyridine carboxaldehydes) and acetylpyridines is centered on the electrophilic nature of the carbonyl carbon. learncbse.in The electron-withdrawing effect of the pyridine ring's nitrogen atom enhances this electrophilicity, making these compounds susceptible to nucleophilic attack.

Common reactions include:

Formation of Schiff Bases: The aldehyde or ketone group readily reacts with primary amines to form imines, also known as Schiff bases. These products are important ligands in coordination chemistry, capable of forming stable complexes with metal ions. wikipedia.org

Nucleophilic Addition: Aldehydes and ketones on the pyridine ring undergo addition reactions with various nucleophiles. For instance, they can be reduced by reagents to form the corresponding primary and secondary alcohols. researchgate.net

Condensation Reactions: In the presence of a base, the α-protons of the acetyl group in acetylpyridines are acidic enough to be removed, forming an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes, leading to the formation of larger, more complex structures like chalcones and substituted cyclohexanols. rsc.orgresearchgate.net

Precursor Utility in Diverse Chemical Syntheses

The predictable reactivity of pyridyl aldehydes and ketones makes them valuable precursors for a wide array of more complex molecules. Their utility is demonstrated in the synthesis of various compounds, including:

Pharmaceuticals and Bioactive Molecules: Pyridine-2-carbaldehyde is a precursor to the drug Pralidoxime. wikipedia.org Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have been synthesized and investigated for their antitumor activity. acs.org Similarly, 2-acetylpyridine (B122185) is used in the synthesis of the antihistamine Doxylamine and its thiosemicarbazone derivatives are known to be potent iron chelators. wikipedia.orgsigmaaldrich.com

Ligands for Coordination Chemistry: The ability of the aldehyde and ketone functionalities to form Schiff bases or to be incorporated into larger structures makes them essential starting materials for multidentate ligands. These ligands can coordinate with various metal ions to form complexes with interesting catalytic or material properties. wikipedia.orgnih.gov

Heterocyclic Systems: Pyridyl ketones and aldehydes serve as building blocks for constructing other heterocyclic rings. For example, condensation reactions can lead to the formation of substituted pyridines and other complex ring systems. rsc.orgresearchgate.netmdpi.com

Derivatization and Functionalization Chemistry of 6 Acetylpyridine 2 Carbaldehyde

Modification of Carbonyl Groups

The acetyl and carbaldehyde moieties are the primary sites for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental to constructing more complex molecular architectures based on the this compound scaffold.

While direct amidation of the aldehyde or acetyl group of this compound is not a standard transformation, the synthesis of related pyridine carboxamides and carboximides can be achieved from a closely related precursor, 6-acetylpyridine-2-carboxylic acid. Research has shown that 6-acetylpyridine-2-carboxylic acid can be synthesized and subsequently reacted with various aromatic amines to yield pyridine carboxamides and pyridine tert-carboximides, particularly under microwave irradiation. tandfonline.com

In a notable study, 6-acetylpyridine-2-carboxylic acid was synthesized from 2,6-dipiclinic acid. tandfonline.com This acid precursor then undergoes amidation reactions with aromatic amines. The reaction conditions, particularly the use of microwave irradiation, have been found to significantly influence the reaction, leading to the formation of two distinct types of products: pyridine carboxamides and pyridine tert-carboximides. tandfonline.com

The formation of pyridine carboxamides involves the condensation of the carboxylic acid group with an aromatic amine. Further reaction can lead to the formation of pyridine tert-carboximides. The reactivity differences between the functional groups on the pyridine ring are crucial in these transformations. tandfonline.com

Table 1: Synthesis of Pyridine Carboxamides and tert-Carboximides from 6-Acetylpyridine-2-carboxylic Acid

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 6-Acetylpyridine-2-carboxylic acid | Aromatic Amines | Pyridine Carboxamides | tandfonline.com |

This table is based on the findings reported in the synthesis from 6-acetylpyridine-2-carboxylic acid, a derivative of the target compound.

The aldehyde group of this compound is susceptible to nucleophilic addition by alcohols to form hemiacetals. This reaction is typically reversible and can be catalyzed by either acid or base. In the presence of excess alcohol and an acid catalyst, the reaction can proceed further to form an acetal. byjus.commasterorganicchemistry.com

The general mechanism for hemiacetal formation involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the aldehyde. khanacademy.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the alcohol. youtube.com Subsequent deprotonation of the intermediate yields the hemiacetal.

For this compound, the addition of one equivalent of an alcohol (ROH) would yield the corresponding hemiacetal. This structure contains both an alcohol and an ether functional group attached to the same carbon atom. byjus.com

Reaction Scheme: Hemiacetal and Acetal Formation

Hemiacetal + ROH (excess) + H⁺ ⇌ 6-Acetyl-2-(dialkoxymethyl)pyridine (Acetal) + H₂O

No Publicly Available Research Found on the Coordination Chemistry of this compound-Derived Ligands

The field of coordination chemistry extensively details the interactions of various organic ligands with metal ions, leading to complexes with diverse structures and applications. A significant body of research exists for ligands derived from symmetrical pyridine dicarbonyl compounds, such as 2,6-diacetylpyridine (B75352), and simpler monosubstituted pyridines like pyridine-2-carbaldehyde and 2-acetylpyridine (B122185). These studies have shown how the architecture of such ligands influences their chelation with a wide array of transition metals, the resulting coordination geometries, and their potential use in catalysis and materials science.

However, the specific asymmetrical diketone, this compound, does not appear to have been utilized as a precursor for ligands in the published literature. Searches for its Schiff base derivatives and their subsequent metal complexes with transition metals including iron, cobalt, nickel, copper, zinc, rhenium, manganese, palladium, platinum, ruthenium, and vanadium have yielded no results.

Consequently, it is not possible to provide information on the following topics as they pertain to this compound:

Design and Synthesis of Metal Complexes: There is no available information on the chelation properties of its derived ligands, the exploration of different coordination modes (such as S,N-bidentate or S,N,Npy-tridentate), or the influence of the ligand architecture on the properties of the metal center.

Structural Characterization of Metal Complexes: Without synthesized complexes, there are no studies determining their coordination geometries or analyzing the conformations of the ligands within them.

While the requested outline provides a solid framework for a scientific article, the foundational research on the title compound is absent from the public domain. It is possible that such research is proprietary, in very early stages and not yet published, or has not been undertaken. Until such research is published, a detailed and scientifically accurate article focusing solely on the coordination chemistry of this compound-derived ligands cannot be written.

Coordination Chemistry and Catalytic Applications of 6 Acetylpyridine 2 Carbaldehyde Derived Ligands

Catalytic Activity and Mechanisms

Ligands derived from 6-acetylpyridine-2-carbaldehyde, primarily diiminopyridine (DIP) ligands, form highly active catalysts upon coordination with transition metals. These catalysts are particularly effective in polymerization and various organic transformations.

Iron and cobalt complexes featuring 2,6-bis(arylimino)pyridyl ligands, which are readily synthesized from precursors like 2,6-diacetylpyridine (B75352), are exceptionally active catalysts for ethylene (B1197577) polymerization and oligomerization. rsc.org When activated by cocatalysts such as methylaluminoxane (B55162) (MAO), these five-coordinate complexes can convert ethylene to either high-density polyethylene (B3416737) (HDPE) or a distribution of linear α-olefins. rsc.org The specific outcome of the reaction is highly dependent on the steric and electronic properties of the ligand framework, particularly the substituents on the aryl groups of the imines. rsc.org

The catalytic activity and the properties of the resulting polymer or oligomer can be finely tuned. For instance, nickel(II) complexes with 2-(arylimino)pyridine ligands, upon activation with ethylaluminum dichloride (EtAlCl₂), have shown very high catalytic performance, producing polyethylenes with varying molecular weights and branching. sigmaaldrich.com Similarly, iminopyridyl Ni(II) complexes can achieve extremely high ethylene oligomerization activity, on the order of 10⁶–10⁷ g mol⁻¹ h⁻¹, yielding low molecular weight ethylene waxes with high branching densities. wikipedia.org The structure of the ligand's benzocycloalkyl moieties and the reaction temperature are critical factors that influence catalytic activity, molecular weight, and the topology of the oligomer. wikipedia.org

Interestingly, in ethylene polymerization catalyzed by certain nonsymmetrical bis(imino)pyridyliron complexes, α-olefins like hexene-1 or butene-1 act as effective chain transfer agents. wikipedia.org This leads to higher catalytic activities, lower molecular weights, and narrower molecular weight distributions of the polyethylene produced, demonstrating a method for controlling polymer properties. wikipedia.org

Table 1: Ethylene (Co)oligomerization using Iminopyridyl Metal Complexes This table is interactive. Click on headers to sort.

| Catalyst Precursor | Cocatalyst | Temperature (°C) | Activity (g mol⁻¹ h⁻¹) | Product | Reference |

|---|---|---|---|---|---|

| Iminopyridyl Ni(II) | Et₂AlCl | 20-80 | 10⁶ - 10⁷ | Hyperbranched Ethylene Oligomers | wikipedia.org |

| Iminopyridyl Pd(II) | NaBArF | 40-100 | Moderate | Hyperbranched Ethylene Oligomers | wikipedia.org |

| Nitro-appended 2-(Arylimino)pyridine-Ni | EtAlCl₂ / MMAO | 30-60 | Up to 4.7 x 10⁶ | Linear Low-Density Polyethylene (LLDPE)-like Polymers | sigmaaldrich.com |

| Nonsymmetrical Bis(imino)pyridyl-Fe | MMAO | 65 | Increased with α-olefin | Linear Polyethylene | wikipedia.org |

The carbonyl groups of this compound and its analogs are prime sites for organic transformations, most notably Schiff base condensations. The reaction of pyridine-2-carboxaldehyde or 2-acetylpyridine (B122185) derivatives with a wide range of primary amines readily forms Schiff base ligands. researchgate.netmdpi.com These condensation reactions are often catalyzed and can lead to the formation of multidentate ligands that coordinate with metal ions. nih.govacs.org The resulting metal-Schiff base complexes are themselves effective catalysts for other reactions. For example, a copper(II) complex of a Schiff base derived from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) has demonstrated remarkable catalytic activity in Claisen-Schmidt condensations for synthesizing chalcone (B49325) derivatives. nih.gov

Beyond condensation reactions, pyridine (B92270) aldehydes participate in other C-C bond-forming reactions. Organocatalyzed, enantioselective aldol (B89426) reactions between substituted pyridine-2-carbaldehydes and α-ketoacids have been developed. rsc.org Using a benzimidazole (B57391) pyrrolidine (B122466) catalyst, these reactions can yield either isotetronic acids or pyridinium (B92312) salts, depending on the substituents on the pyridine ring. rsc.org The pyridinium salts can be further transformed via hydrogenation into indolizidines with high diastereocontrol and enantiomeric excess, showcasing a pathway to complex heterocyclic structures. rsc.org

Complexes with pyridine-diimine (PDI) ligands, derived from precursors like this compound, are adept at mediating cyclization reactions. Iron-PDI complexes, for example, catalyze the [2+2] cycloaddition of dienes like butadiene. researchgate.net The geometry of the resulting metallacycle intermediate is crucial in determining the selectivity of the reaction, directing it towards either cyclobutane (B1203170) formation or hydrovinylation products. researchgate.net A broader strategy for forming pyridine rings involves the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which provides a powerful method for the de novo synthesis of highly substituted pyridine derivatives. nih.govnih.gov Furthermore, cascade reactions involving an initial aza-Wittig reaction followed by a 6π-electrocyclization provide a metal-free route to 1,6-dihydropyridines, which are versatile synthetic intermediates. nih.gov

The pyridine ligand itself can be subject to metal-mediated functionalization. While direct C-H functionalization of the pyridine ring is a well-established field for modifying the ligand scaffold, sigmaaldrich.com more complex transformations can occur in situ. For instance, metal-mediated reactions of related heterocyclic disulfides have led to unexpected C-S bond scission and substitution, demonstrating that the ligand can be an active participant in the reaction beyond simple coordination. rsc.org

Photophysical and Electrochemical Properties of Complexes

The incorporation of the pyridine-diimine scaffold into metal complexes imparts interesting photophysical and electrochemical properties, leading to applications in sensing and redox-based processes.

The inherent fluorescence of Schiff base ligands derived from pyridine aldehydes can be harnessed to create photoactive materials. acs.org When complexed with metal ions, these ligands form the basis for luminescent probes and sensors. The photophysical properties can be tuned by the choice of metal and by modifying the ligand structure. For example, novel phthalocyanine (B1677752) complexes functionalized with pyridine-bearing Schiff base groups exhibit improved photophysical and photochemical properties. researchgate.net

Ruthenium(II) complexes containing bipyridine ligands, which are structurally related to the ligands derived from this compound, have been developed as responsive luminescent probes for detecting specific analytes like thiophenol in biological systems. researchgate.net Similarly, cadmium(II) coordination complexes have been shown to act as fluorescent sensors for the detection of Fe³⁺ ions in trace quantities. rsc.org The principle often involves a change in the luminescence of the complex upon binding to the target analyte, which can occur through mechanisms like photoinduced electron transfer (PET).

Table 2: Pyridine-Based Complexes as Luminescence Probes This table is interactive. Click on headers to sort.

| Complex Type | Target Analyte | Sensing Mechanism | Application | Reference |

|---|---|---|---|---|

| Ruthenium(II)-bipyridine | Thiophenol | Luminescence turn-on (PET elimination) | Intracellular imaging | researchgate.net |

| Cadmium(II)-Thiophene-Pyridine | Fe³⁺ ion | Fluorescence quenching | Trace metal detection | rsc.org |

| Pyridine Schiff base-Phthalocyanine | - | Enhanced photophysical properties | Photoactive materials | researchgate.net |

| Pyridylazo compound | Various ions | Photophysical changes | Chemosensor | nih.gov |

The electrochemical properties of metal complexes with pyridine-based ligands are rich and complex. The redox behavior is influenced by both the central metal ion and the ligand framework. Cyclic voltammetry studies on ruthenium(II) complexes with bipyridine-based ligands show metal-centered Ru(II)/Ru(III) oxidations at positive potentials. The ligand itself can be redox-active, with ligand-based reductions often occurring at negative potentials.

In many pyridine-diimine (PDI) and bipyridine-diimine (BDI) complexes, the ligand is "redox non-innocent," meaning it actively participates in the redox processes of the complex. Iron complexes with BDI ligands can exhibit an extensive electron-transfer series spanning up to five distinct oxidation states. This redox activity is not centered solely on the metal but is distributed across the ligand backbone, which can be reduced multiple times. This metal-ligand cooperation, where the ligand acts as an electron reservoir, is fundamental to the catalytic activity of these complexes in various transformations. The ability to access multiple oxidation states is crucial for their role in catalysis, enabling electron transfer steps that facilitate substrate activation and product formation. researchgate.net

Biological and Biomedical Applications of 6 Acetylpyridine 2 Carbaldehyde Derivatives

Anticancer and Antineoplastic Activities

The development of novel antineoplastic agents is a critical focus of cancer research. Derivatives of 6-acetylpyridine-2-carbaldehyde, particularly their thiosemicarbazone and metal complexes, have been identified as potent anticancer agents. researchgate.netarabjchem.orgnih.gov These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells, uncover their mechanisms of action, and overcome resistance to existing chemotherapy drugs.

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. These studies are crucial for the initial screening and identification of potential anticancer drug candidates.

Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have shown notable antineoplastic activity against L1210 leukemia in mice. nih.gov Specifically, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone were identified as highly active compounds. nih.gov Further studies have synthesized and evaluated various pyridine (B92270) derivatives, revealing their potential against multiple cancer types including lung, breast, liver, pancreatic, and colon cancer cell lines. arabjchem.org For instance, certain 3-cyanopyridine (B1664610) derivatives were tested for their anticancer action against non-small lung cancer (A-549), pancreatic cancer (PANC-1), and liver cancer (HepG-2) cell lines. arabjchem.org

Platinum(II) and Palladium(II) complexes of 2-acetyl pyridine 4N-ethyl thiosemicarbazone have exhibited remarkable growth inhibitory activities against a panel of human tumor cell lines, including those from breast, colon, and ovarian cancers. nih.gov These metal complexes showed mean IC50 values in the nanomolar range, indicating very high potency. nih.gov Similarly, other research has confirmed the cytotoxicity of platinum(II) complexes of 2-acetyl pyridine thiosemicarbazone derivatives against ovarian cancer cell lines (A2780). researchgate.net The antiproliferative activity of newly synthesized pyridine derivatives has also been evaluated against cell lines such as NCIH 460 (lung), RKOP 27 (colon), HeLa (cervical), U937 (leukemia), and SKMEL 28 (melanoma). nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | Activity/IC50 | Reference |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 | Leukemia | % T/C value of 246 | nih.gov |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 | Leukemia | % T/C value of 255 | nih.gov |

| Platinum(II) complexes of 2-acetyl pyridine 4N-ethyl thiosemicarbazone | Breast, Colon, Ovary | Breast, Colon, Ovarian Cancer | Mean IC50: 0.7 nM | nih.gov |

| Palladium(II) complexes of 2-acetyl pyridine 4N-ethyl thiosemicarbazone | Breast, Colon, Ovary | Breast, Colon, Ovarian Cancer | Mean IC50: 0.5 nM | nih.gov |

| Platinum(II) complexes of 2-acetyl pyridine N(4)-ethyl-thiosemicarbazones | A2780 | Ovarian Cancer | Low micromolar range | nih.gov |

| Pyridine-Thiazole Hybrids | HL-60 | Promyelocytic Leukemia | IC50: 0.57 µM | nih.gov |

| Nicotinonitrile derivative 14a | NCIH 460 | Lung Cancer | IC50: 25 nM | nih.gov |

| Nicotinonitrile derivative 14a | RKOP 27 | Colon Cancer | IC50: 16 nM | nih.gov |

| Nicotinonitrile derivative 14a | SKMEL 28 | Melanoma | IC50: 255 nM | nih.gov |

Understanding the mechanisms through which these derivatives exert their anticancer effects is vital for their development as therapeutic agents. Research has pointed to several key mechanisms of action.

One of the primary mechanisms is the chelation of essential metal ions, particularly iron. 2-Acetylpyridine (B122185) thiosemicarbazones are recognized as potent iron chelators, a property linked to their antiproliferative effects. acs.org By sequestering iron, these compounds can disrupt various cellular processes that are vital for cancer cell growth and proliferation.

Another significant mechanism involves direct interaction with DNA. A tin(II) complex of pyridine-2-carboxaldehyde thiosemicarbazone has been shown to act against DNA, contributing to its antitumor effect. rsc.org The ability of pyridine-thiazole derivatives to affect DNA nativity and alter nucleus morphology suggests that their mechanism may involve inducing genetic instability in tumor cells. nih.gov

Enzyme inhibition is also a crucial aspect of the anticancer activity of these compounds. The aforementioned tin(II) complex was found to inhibit the activities of topoisomerase II and metalloproteinase MMP2, enzymes that play critical roles in DNA replication and tumor invasion, respectively. rsc.org Additionally, some picolinamide (B142947) derivatives, which are related to the pyridine scaffold, have been designed as inhibitors of VEGFR-2 kinase, a key regulator of angiogenesis. arabjchem.org The cytotoxic action of certain pyridine-thiazole derivatives was also linked to the inhibition of PARP1, an enzyme involved in DNA repair. nih.gov

A major challenge in cancer chemotherapy is the development of drug resistance. Derivatives of this compound have shown the ability to overcome resistance to established drugs like cisplatin (B142131).

Platinum(II) complexes derived from 2-acetyl pyridine N(4)-ethyl-thiosemicarbazones have demonstrated the ability to overcome cisplatin resistance in the A2780/Cp8 ovarian cancer cell line. researchgate.netnih.gov These complexes exhibited significant cytotoxic potency even in cells that were resistant to cisplatin. nih.gov

Further studies on platinum(II) and palladium(II) complexes of 2-acetyl pyridine 4N-ethyl thiosemicarbazone confirmed these findings. nih.gov These compounds were not only potent but also showed a different growth inhibitory profile compared to cisplatin, being effective against cisplatin-refractory tumor cell lines. nih.gov This suggests that their cellular pharmacological properties are distinctly different from those of cisplatin, allowing them to bypass the resistance mechanisms that affect the conventional drug. nih.gov The enhanced cellular uptake of these more lipophilic platinum complexes, compared to cisplatin, is believed to contribute to their ability to circumvent resistance. researchgate.net

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial activities. The rise of antibiotic-resistant pathogens necessitates the search for new classes of antimicrobial agents, and these pyridine-based compounds represent a promising avenue of research.

Certain derivatives of this compound have shown potential as antibacterial agents. Thiosemicarbazone derivatives, a prominent class synthesized from this scaffold, have been noted for their pharmacological properties, which include antibacterial activity. researchgate.net The coordination of these ligands to metal ions, such as platinum(II), can yield complexes with potential antibacterial effects. researchgate.net While much of the focus has been on anticancer applications, the inherent properties of these thiosemicarbazones suggest a broader antimicrobial potential that warrants further specific investigation against a range of bacterial pathogens.

The antifungal properties of this compound derivatives have been more extensively documented, particularly against opportunistic fungal pathogens like Cryptococcus neoformans. This encapsulated yeast is a major cause of life-threatening meningitis, especially in immunocompromised individuals. nih.govnih.gov

Research has shown that various synthetic compounds, including those with a pyridine backbone, can exhibit strong in vitro antifungal activity against Cryptococcus neoformans. mdpi.com For example, a study on pyridoxal (B1214274) and salicylaldehyde (B1680747) derivatives synthesized fused dihydrobenzoxepine-pyridine scaffolds that demonstrated effective fungicidal activity against C. neoformans, with MIC values as low as 19 µg/mL, outperforming the standard antifungal drug fluconazole. researchgate.net Another study investigating 1,5-diarylidene-4-piperidones, which can be related to the broader class of pyridine-based heterocycles, also reported potent activity against C. neoformans. preprints.org These findings highlight the potential of developing pyridine-based compounds as novel therapeutic options for treating cryptococcosis. nih.govpreprints.org

Anti-inflammatory Potential

The pyridine nucleus is a core structure in many compounds with demonstrated anti-inflammatory properties. nih.gov Pyridine derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). researchgate.net The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, aiming to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Several studies have highlighted the potential of pyridine-based compounds as effective anti-inflammatory agents. For example, pyridazinone derivatives bearing a pyridyl moiety have been synthesized and shown to be highly potent and selective COX-2 inhibitors with IC50 values in the nanomolar range. nih.gov Similarly, certain pyridopyrimidine derivatives have displayed significant edema inhibition and selective COX-2 inhibitory action. nih.gov Although research has not focused extensively on this compound itself, the consistent anti-inflammatory activity observed in related pyridine structures suggests that its derivatives could be promising candidates for development. The molecular framework provides a viable scaffold for designing novel and potent anti-inflammatory agents. researchgate.net

| Compound Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | COX-1/COX-2 Inhibition | Showed highly potent and preferential COX-2 inhibition with IC50 values in the nano-molar range. | nih.gov |

| Pyridopyrimidine Derivatives | COX-2 Inhibition, Carrageenan-induced Edema | Displayed superior anti-inflammatory effect and better selectivity for COX-2. | nih.gov |

| Pyridine Carbonitrile Derivatives | sPLA2-V, 15-LOX, COX-2 Inhibition | Showed good edema inhibitory potential and significant inhibition of inflammatory enzymes. | researchgate.net |

| Pyridazinone Hydrazone Derivatives | Carrageenan-induced Paw Edema | Demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) without gastric ulcerogenic effects. | nih.govresearchgate.net |

Other Biological Activities

Pyridine-based compounds are integral to modern crop protection, forming the structural backbone of many commercial insecticides, including neonicotinoids. nih.govmdpi.com The search for novel insecticides is driven by the need to manage pest resistance to existing chemicals. nih.gov Derivatives synthesized from pyridine precursors have shown significant insecticidal bioactivity against a variety of agricultural pests. mdpi.com

Studies have demonstrated that functionalized pyridine derivatives are effective against the cowpea aphid (Aphis craccivora), a destructive pest affecting major crops. nih.gov Several synthesized analogues exhibit moderate to high toxicological effects, with some possessing activity close to the commercial insecticide acetamiprid. nih.gov For example, specific 2-ethoxy-4,6-disubstituted-3-cyanopyridine derivatives have shown the highest insecticidal activity against both nymphs and adults of A. craccivora. nih.gov Additionally, a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties exhibited 100% insecticidal activity against the oriental armyworm (Mythimna separata) at a concentration of 500 mg/L. mdpi.com

| Compound | Description | LC50 (mg/L) after 24h | Reference |

|---|---|---|---|

| 1f | 6-(p-chlorophenyl)-2-ethoxy-4-phenyl-3-cyanopyridine | 0.080 | nih.gov |

| 1d | 6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine | 0.098 | nih.gov |

| 1c | 6-(p-chlorophenyl)-4-[p-(dimethylamino)phenyl]-2-methoxy-3-cyanopyridine | 0.127 | nih.gov |

| Acetamiprid | Reference Insecticide | 0.045 | nih.gov |

Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, are renowned for their ability to chelate metal ions and have been extensively developed as anticancer agents targeting specific cellular processes. nih.govmdpi.com One of the most well-known compounds in this class is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), which was developed as a potent inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. mdpi.com The ability of Triapine and related compounds to target RR makes them effective against rapidly dividing cancer cells. mdpi.com

Research has expanded to include a wide range of substituted pyridine-2-carboxaldehyde thiosemicarbazones, which have been evaluated for antineoplastic activity against various cancer models. nih.gov In studies using mice with L1210 leukemia, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone were identified as highly active compounds, significantly increasing survival rates and leading to long-term survivors. nih.govscispace.com

Furthermore, metal complexes of these ligands have shown enhanced bioactivity. nih.gov For example, complexes of 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone with zinc(II) and palladium(II) exhibited antineoplastic activity against human colon cancer cell lines (HCT 116). nih.gov Tin(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone have also been developed as multi-target anticancer agents that can induce apoptosis and inhibit metastasis. rsc.org

| Compound | Test System | Key Findings | Reference |

|---|---|---|---|

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in mice) | Produced a % T/C value of 246 and 40% long-term survivors. | nih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in mice) | Produced a % T/C value of 255 and 40% long-term survivors. | nih.gov |

| 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) and its Zn(II) and Pd(II) complexes | Colon Cancer Human Cell Lines (HCT 116) | Exhibited antineoplastic activity. | nih.gov |

| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex (C5) | In vitro and in vivo tumor models | Inhibits tumor growth, suppresses angiogenesis, and restricts cancer cell metastasis. | rsc.org |

| Triapine (3-Aminopyridine-2-carboxaldehyde thiosemicarbazone) | Various cancer models | Potent inhibitor of ribonucleotide reductase (RR). | mdpi.com |

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Modifications with Biological Efficacy

The biological activity of thiosemicarbazones derived from pyridine (B92270) aldehydes and ketones is profoundly influenced by the nature and position of substituents on the pyridine ring and the thiosemicarbazone backbone. These modifications can dramatically alter the compound's cytotoxicity and its selectivity towards cancer cells over healthy ones.

Studies on various pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated that the introduction of different substituent groups can significantly impact their antiproliferative activity. For instance, the presence of amino groups on the pyridine ring has been shown to be a critical determinant of antitumor efficacy. The most active compounds in one study were 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, which exhibited significant activity against L1210 leukemia in mice. nih.gov

In a study focused on 2,6-disubstituted pyridine thiosemicarbazone derivatives, the nature of the substituent at the 6-position was found to influence antituberculosis activity. nih.gov Compounds with basic substituents like pyrrolidine (B122466) and piperidine (B6355638) at this position showed strong inhibition of the standard Mycobacterium tuberculosis strain. nih.gov Conversely, the presence of a phenoxy group at the 6-position led to decreased potency. nih.gov While not a direct study of an acetyl group, this highlights the sensitivity of the biological activity to the electronic and steric properties of the substituent at the 6-position.

The substitution on the N4-position of the thiosemicarbazone moiety also plays a crucial role. Research on di-2-pyridylketone, 2-benzoylpyridine, and 2-acetylpyridine (B122185) thiosemicarbazones has shown that electron-withdrawing substituents at the imine carbon are important for overcoming multidrug resistance. nih.gov

Table 1: Illustrative Cytotoxicity Data for Analogs of 6-Acetylpyridine-2-carbaldehyde Thiosemicarbazone

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | 40 mg/kg (produces 246% T/C) | nih.gov |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | 10 mg/kg (produces 255% T/C) | nih.gov |

| 2,6-disubstituted pyridine thiosemicarbazone (pyrrolidine at C6) | M. tuberculosis H37Rv | 2 µg/mL (MIC) | nih.gov |

| 2,6-disubstituted pyridine thiosemicarbazone (piperidine at C6) | M. tuberculosis H37Rv | 2 µg/mL (MIC) | nih.gov |

Note: This table presents data for analogous compounds to illustrate the influence of substituents, as specific data for this compound derivatives is not available.

Thiosemicarbazones are potent chelating agents, and their biological activity is often significantly enhanced upon coordination with metal ions. The identity of the metal ion is a critical factor that can modulate the therapeutic potential of the resulting complex.

Complexes of platinum(II) and palladium(II) with 2-acetylpyridine thiosemicarbazone have been shown to possess antineoplastic and cytogenetic effects. nih.gov Notably, the [Pt(AcTsc)2]·H2O and [Pd(AcTsc)2] complexes were the most effective in inducing antitumor activity against P388 leukemia. nih.gov This suggests that the choice of metal can fine-tune the biological activity profile.

Copper(II) complexes of thiosemicarbazones are also widely studied for their anticancer properties. nih.govacs.org The mechanism of action often involves the generation of reactive oxygen species (ROS) and interaction with cellular components like DNA and proteins. nih.gov Sn(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazones have also been investigated as multi-target anticancer agents, demonstrating that less conventional metal ions can also yield highly active compounds. rsc.org The Sn(II) complexes were found to inhibit tumor growth, angiogenesis, and metastasis. rsc.org

Ligand-Metal Interaction and Complex Stability

The formation of a stable metal complex is a prerequisite for the biological activity of many thiosemicarbazone-based drugs. The thermodynamic and kinetic aspects of this complexation, along with the conformational properties of the resulting complexes, are key to understanding their mechanism of action.

The stability of metal complexes with thiosemicarbazone ligands is crucial for their in vivo efficacy. High stability constants indicate a strong interaction between the ligand and the metal ion, which is necessary to prevent the premature dissociation of the complex before it reaches its biological target.

For pyridine-2-carbaldehyde thiosemicarbazone, the stability constant for its Co(II) complex was determined to be high (1.41 × 10⁷), indicating a very stable complex. repec.org Similarly, the stability constants for Zn(II) and Mn(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone were found to be 8.77 × 10⁴ M⁻¹ and 6.40 × 10⁵ M⁻¹, respectively. researchgate.net

The kinetics of complex formation and dissociation are also important. While high thermodynamic stability is generally desired, the kinetic lability of a complex can also play a role in its biological activity. For instance, some active Ni(II) complexes of 2,6-diacetylpyridine (B75352) thiosemicarbazones were found to be labile, suggesting that their activity might be related to ligand-replacement abilities. pnrjournal.com In contrast, some copper complexes of thiosemicarbazones have been noted for their lower kinetic stability in solution, which could influence their biological processing. acs.org

Thiosemicarbazone ligands can exist in different tautomeric forms (thione and thiol) and can adopt various conformations. nih.gov The thiosemicarbazone moiety typically acts as a chelating agent, binding to metal ions through the sulfur atom and a hydrazine (B178648) nitrogen atom. nih.gov In metal complexes, they can act as tridentate ligands, with an additional donor atom from the pyridine ring.

The conformation of the ligand is critical for its ability to coordinate with a metal ion. X-ray crystallography studies on various pyridine thiosemicarbazone derivatives have confirmed their ability to form stable complexes with different geometries, including octahedral and tetrahedral arrangements. researchgate.net The presence of substituents, such as the acetyl group in this compound, can introduce steric hindrance that influences the preferred conformation of the ligand and the resulting geometry of the metal complex. These steric effects can, in turn, affect the stability of the complex and its interaction with biological targets.

Rational Design of Derivatives for Enhanced Activity

Based on the structure-activity relationships observed in analogous compounds, a rational design strategy for novel derivatives of this compound can be proposed to enhance their therapeutic activity. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties.

Key considerations for the rational design of this compound derivatives include:

Modification of the Pyridine Ring: The introduction of small, electron-donating or electron-withdrawing groups at other positions on the pyridine ring could modulate the electronic properties of the ligand and its metal complexes, potentially enhancing cytotoxicity. Based on findings with related compounds, an amino group at the 3- or 5-position might be a promising modification. nih.gov

Substitution on the Thiosemicarbazone Moiety: Altering the substituents on the N4-position of the thiosemicarbazone can significantly impact activity and the ability to overcome drug resistance. Exploring a range of alkyl and aryl substituents would be a logical step. nih.gov

Choice of Metal Ion: A systematic investigation of complexes with various metal ions, including but not limited to platinum, palladium, copper, and tin, could lead to the identification of complexes with superior therapeutic indices. nih.govrsc.org

Introduction of Additional Functional Groups: Incorporating moieties that can target specific cellular pathways or organelles could lead to more selective and potent anticancer agents. For example, adding groups that promote lysosomal sequestration could be a strategy to overcome multidrug resistance. nih.gov

The synthesis and evaluation of a library of this compound derivatives based on these principles would be a crucial step in validating these design strategies and potentially uncovering new and effective therapeutic candidates. nih.gov

Tailoring Ligands for Specific Biological Targets

The strategic design of ligands based on the this compound scaffold is a significant area of research, primarily focused on developing novel therapeutic agents. The versatility of this chemical structure allows for systematic modifications to fine-tune its biological activity against specific targets, such as enzymes and receptors involved in various diseases. The core principle lies in understanding how different functional groups attached to the pyridine ring and the carbaldehyde moiety influence the molecule's interaction with its biological counterpart.

Derivatives of this compound, particularly its thiosemicarbazone and Schiff base forms, have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The key to tailoring these ligands for specific targets lies in the modification of the 6-acetyl group and the terminal amino group of the thiosemicarbazone or Schiff base moiety.

The modification of the terminal nitrogen of the thiosemicarbazone side chain offers another avenue for tailoring ligand specificity. The introduction of various alkyl or aryl groups can alter the lipophilicity and hydrogen bonding capacity of the ligand, thereby influencing its cellular uptake and interaction with the target protein's binding pocket.

The following table summarizes the structure-activity relationships of some pyridine-2-carbaldehyde thiosemicarbazone derivatives, highlighting the impact of substitutions on their biological activity. While not exclusively focused on the 6-acetyl derivative, it provides valuable insights into the principles of ligand design for this class of compounds.

| Compound/Derivative | Substituent(s) | Biological Target/Activity | Key Findings |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-amino group | Ribonucleotide reductase, L1210 leukemia cells | More active than the 3-hydroxy derivative. nih.gov |

| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 5-amino group | Ribonucleotide reductase, L1210 leukemia cells | Less active than the 3-amino derivative. nih.gov |

| N-acetylated 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | N-acetylated 3-amino group | In vitro and in vivo antitumor activity | Much less active than the non-acetylated form. nih.gov |

| 2,6-disubstituted pyridine thiosemicarbazones | Pyrrolidine and piperidine at C6 | Mycobacterium tuberculosis | Strong inhibition of bacterial growth. nih.gov |

Computational Modeling and Drug Design Approaches

Computational modeling and drug design have become indispensable tools in the development of novel therapeutic agents based on the this compound scaffold. These approaches provide valuable insights into the molecular interactions between the ligand and its biological target, thereby guiding the rational design of more potent and selective inhibitors.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target protein. In the context of this compound derivatives, docking studies can help to:

Identify key interactions: Elucidate the specific amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or metal coordination.

Predict binding affinity: Estimate the strength of the interaction between the ligand and the target, which can be correlated with its biological activity.

Guide lead optimization: Suggest modifications to the ligand structure that could enhance its binding affinity and selectivity.

While specific docking studies on this compound are not extensively reported, studies on similar heterocyclic compounds provide a framework for its potential applications. For instance, docking studies on pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 have successfully identified key binding interactions and rationalized their antioxidant activity. nih.gov Similarly, docking studies on furo[3,2-g]chromene-6-carbaldehyde derivatives have been used to understand their inhibitory activity against enzymes involved in Alzheimer's disease. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity. By developing QSAR models for this compound derivatives, it is possible to:

Predict the activity of new compounds: Estimate the biological activity of unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Identify key molecular descriptors: Determine the physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are most important for biological activity.

The development of multi-target anticancer Sn(II) complexes with pyridine-2-carboxaldehyde thiosemicarbazone ligands has demonstrated the utility of investigating structure-activity relationships to identify highly cytotoxic compounds. rsc.org

The integration of computational modeling with synthetic chemistry and biological testing creates a powerful workflow for the discovery and optimization of novel drugs based on the this compound scaffold. This approach allows for a more targeted and efficient exploration of the chemical space, ultimately accelerating the development of new therapeutic agents.

Advanced Characterization Methodologies in Research on 6 Acetylpyridine 2 Carbaldehyde and Its Complexes

Spectroscopic Techniques

Spectroscopy is a cornerstone in the study of 6-acetylpyridine-2-carbaldehyde, offering non-destructive analysis of its molecular features. Different regions of the electromagnetic spectrum are utilized to probe various aspects of the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For a compound like this compound, distinct signals are expected for the aldehyde proton, the methyl protons of the acetyl group, and the three protons on the pyridine (B92270) ring. The aldehyde proton (CHO) typically appears at a downfield chemical shift (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The methyl protons (CH₃) of the acetyl group would resonate upfield (δ 2-3 ppm). The aromatic protons on the pyridine ring would appear in the δ 7-9 ppm region, with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atom and the two carbonyl substituents. For example, in the related compound 2,6-diacetylpyridine (B75352), the methyl protons appear at δ 2.80 ppm, while the pyridine protons are observed between δ 8.00 and 8.28 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, separate resonances are expected for the two carbonyl carbons (aldehyde and ketone), the methyl carbon, and the five carbons of the pyridine ring. Carbonyl carbons are characteristically found far downfield (δ 190-210 ppm). In 2-acetylpyridine (B122185), the carbonyl carbon resonates around δ 200.5 ppm, while the pyridine carbons appear between δ 121.7 and 153.7 ppm, and the methyl carbon is found at approximately δ 26.5 ppm. chemicalbook.com Similar patterns are anticipated for this compound, allowing for complete structural assignment.

³¹P NMR: ³¹P NMR spectroscopy is not directly applicable to this compound itself, as it contains no phosphorus. However, it becomes a crucial technique when studying complexes of this ligand with phosphorus-containing co-ligands, such as phosphines. Changes in the chemical shift of the phosphorus nucleus upon coordination can provide valuable information about the nature of the metal-ligand bonding and the geometry of the resulting complex.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Pyridine Derivatives

| Compound | Nucleus | Group | Chemical Shift (ppm) | Solvent |

| 2,6-Diacetylpyridine chemicalbook.com | ¹H | Pyridine H | 8.00 - 8.28 | CDCl₃ |

| ¹H | Acetyl CH₃ | 2.80 | CDCl₃ | |

| 2-Acetylpyridine chemicalbook.com | ¹H | Pyridine H | 7.40 - 8.70 | CDCl₃ |

| ¹H | Acetyl CH₃ | 2.71 | CDCl₃ | |

| 6-Bromopyridine-2-carbaldehyde (B14951) Phenylhydrazone nih.gov | ¹H | Pyridine H | 7.47 - 7.92 | DMSO-d₆ |

| ¹H | Imine CH | 7.78 | DMSO-d₆ | |

| 2-Acetylpyridine chemicalbook.com | ¹³C | C=O | 200.5 | CDCl₃ |

| ¹³C | Pyridine C | 121.7 - 153.7 | CDCl₃ | |

| ¹³C | CH₃ | 26.5 | CDCl₃ | |

| 6-Bromopyridine-2-carbaldehyde Phenylhydrazone nih.gov | ¹³C | Pyridine C | 126.07 - 156.16 | DMSO-d₆ |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational motions of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the two distinct carbonyl groups. The C=O stretching vibration of the aldehyde is expected in the range of 1740-1720 cm⁻¹, while the ketone C=O stretch typically appears at a slightly lower frequency, around 1715-1680 cm⁻¹. The exact positions can be influenced by conjugation with the pyridine ring. Vibrations associated with the pyridine ring (C=C and C=N stretching) are found in the 1600-1400 cm⁻¹ region. For instance, in 6-bromopyridine-2-carbaldehyde phenylhydrazone, C=N and C=C stretching vibrations are observed at 1601 and 1558 cm⁻¹, respectively. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are visible, aromatic ring vibrations are often particularly strong and well-defined in Raman spectra. The ring-breathing mode of the pyridine nucleus is a characteristic feature. researchgate.net In pyridine itself, vibrational modes are observed throughout the 375–3250 cm⁻¹ range. aps.org A combined IR and Raman analysis provides a more complete picture of the vibrational landscape of the molecule, confirming the presence of key functional groups and offering insights into molecular symmetry. nih.govnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Relevant Functional Groups

| Functional Group | Vibration Type | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Notes |

| Aldehyde C=O | Stretch | 1740 - 1720 | 1740 - 1720 | Position sensitive to conjugation. |

| Ketone C=O | Stretch | 1715 - 1680 | 1715 - 1680 | Position sensitive to conjugation. |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | 1600 - 1400 | Often multiple sharp bands. |

| Pyridine Ring | Ring Breathing | Weak/Variable | ~1000 | Often a strong, characteristic band. |

| C-H (Aromatic) | Stretch | 3100 - 3000 | 3100 - 3000 | |

| C-H (Methyl) | Stretch | 2970 - 2850 | 2970 - 2850 |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated pyridine ring and carbonyl groups, and n → π* transitions originating from the lone pairs on the oxygen and nitrogen atoms. These transitions typically result in strong absorption bands in the UV region (200-400 nm). The free ligand dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, for example, shows an absorbance peak at 326.0 nm. rsc.org

When this compound acts as a ligand to form metal complexes, significant changes in the UV-Vis spectrum are observed. Coordination to a metal ion often causes a shift in the ligand-centered absorption bands (π → π* and n → π*). More importantly, new absorption bands can appear, particularly with transition metals. These new bands may be due to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal ion. For example, copper(II) complexes often exhibit broad, low-intensity d-d transition bands in the visible region (e.g., 617-875 nm), which are indicative of the coordination geometry around the metal center. rsc.orgresearchgate.net Monitoring these spectral changes is a powerful method for studying complex formation, determining stoichiometry, and probing the electronic structure of the coordination compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-Resolution Mass Spectrometry (HR-MS) can determine the molecular mass with very high accuracy, which allows for the unambiguous determination of the elemental formula of the compound. For the related 2,6-diacetylpyridine, the molecular ion peak [M]⁺ is observed at an m/z of 163.0. chemicalbook.com

Fragmentation Analysis: In the mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, likely fragmentation pathways would include the loss of the aldehyde group (CHO, 29 Da), the acetyl group (CH₃CO, 43 Da), or a methyl radical (CH₃, 15 Da). The fragmentation of 2,6-diacetylpyridine, for instance, shows a base peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, and other significant peaks corresponding to the loss of one or both acetyl groups. chemicalbook.com Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are particularly useful for analyzing metal complexes, often allowing the observation of the intact molecular ion of the complex.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, its metal complexes can be paramagnetic. This is common for complexes of transition metals like copper(II), manganese(II), iron(III), and cobalt(II). researchgate.netnih.govresearchgate.net

X-ray Crystallography for Molecular Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

This analysis yields precise data on bond lengths, bond angles, and torsional angles within the molecule. For a molecule like this compound, crystallographic data would confirm the planarity of the pyridine ring and the relative orientations of the acetyl and carbaldehyde substituents. In the related structure of 6-bromopyridine-2-carbaldehyde, the molecule is essentially planar. researchgate.net

Single-Crystal X-ray Diffraction of Ligands and Complexes

Single-crystal X-ray diffraction stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline materials. In the context of this compound derivatives and their metal complexes, this technique provides unequivocal evidence of their molecular structures.

For instance, the reaction of derivatives of this compound, such as hydrazones, with metal ions often leads to the formation of well-defined crystals suitable for X-ray analysis. The resulting data allow for the precise determination of how the ligand coordinates to the metal center. An example is the structure of 6-bromopyridine-2-carbaldehyde phenylhydrazone, a related compound, which was determined to be essentially planar. nih.gov This planarity is a key feature that can influence how the molecule interacts with other molecules and metal ions. nih.gov

The complexation of ligands derived from pyridine-2-carbaldehyde with metals like zinc(II) has been shown to result in intricate structures. For example, a zinc chelate complex was formed with a hemiacetal derived from pyridine-2-carbaldehyde. X-ray diffraction data revealed a pentacoordinated zinc ion. researchgate.net Similarly, the synthesis of various pyridine dicarboxamide ligands and their complexation with copper(II) have yielded mono-, di-, tri-, and tetranuclear copper complexes, the structures of which were confirmed by X-ray crystallography. rsc.org These studies highlight the versatility of pyridine-based ligands in forming a wide array of coordination architectures.

The structural analysis of these complexes reveals not only the coordination geometry around the metal ion but also provides a foundation for understanding their chemical behavior and potential applications.

Table 1: Crystallographic Data for a Related Hydrazone Compound

| Parameter | Value |

| Compound | 6-Bromopyridine-2-carbaldehyde phenylhydrazone |

| Formula | C₁₂H₁₀BrN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.931(3) |

| b (Å) | 5.922(1) |

| c (Å) | 14.281(3) |

| β (°) | 108.89(3) |

| V (ų) | 1113.8(4) |

| Z | 4 |

| Data sourced from a study on a structurally related compound to illustrate typical crystallographic parameters. nih.gov |

Analysis of Bond Lengths, Angles, and Intermolecular Interactions

A detailed analysis of the geometric parameters obtained from single-crystal X-ray diffraction, such as bond lengths and angles, is crucial for a deeper understanding of the nature of the chemical bonds within the molecule. In complexes of this compound derivatives, the bond lengths between the metal ion and the coordinating atoms of the ligand (typically nitrogen and oxygen) provide direct insight into the strength of the coordination bond.

Furthermore, the analysis extends to intermolecular interactions, such as hydrogen bonding and π-π stacking. In the crystal structure of the zinc chelate complex of a pyridine-2-carbaldehyde derivative, intermolecular hydrogen bonds of the type O–H···Cl and C–H···Cl, along with π–π stacking interactions between pyridine rings, were observed to create a 3D supramolecular framework. researchgate.net Similarly, in the crystal packing of 6-bromopyridine-2-carbaldehyde phenylhydrazone, molecules are linked by weak N—H···N interactions, forming zigzag chains. nih.gov These non-covalent interactions play a vital role in the crystal packing and can influence the material's bulk properties.

Table 2: Selected Bond Lengths for a Platinum(II) Complex with a 2-Acetyl Pyridine Derivative

| Bond | Length (Å) |

| Pt-S1 | 2.252(2) |

| Pt-S2 | 2.304(1) |

| Pt-N1 | 2.062(5) |

| Pt-N2 | 2.013(5) |

| Data from a study on a Pt(II) complex with 2-Acetyl Pyridine N(4)-Ethyl-Thiosemicarbazone. researchgate.net |

Electrochemical Characterization

Electrochemical methods are powerful tools for probing the redox behavior of molecules, providing information on their ability to accept or donate electrons.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, one can determine the reduction and oxidation potentials of a substance.

In a study of pyridine-2,6-dicarbohydrazide, a related compound, cyclic voltammetry in different media (acidic, neutral, and basic) showed varying redox behaviors. researchgate.net For example, in a basic solution, both reduction and oxidation peaks were observed, while in an acidic solution, only a reduction peak was detected. researchgate.net The addition of a metal ion like Cu(II) further modifies the cyclic voltammogram, indicating the formation of a complex and allowing for the study of its redox behavior. researchgate.net The reversibility of the redox processes, which can be inferred from the separation of the anodic and cathodic peak potentials, provides insight into the stability of the different oxidation states of the complex.

Table 3: Redox Potentials for a Pyridine-2,6-dicarbohydrazide in Different Media

| Medium (0.1 M) | Reduction Peak (V) | Oxidation Peak (V) |

| KCl (neutral) | Not observed | Not observed |

| HCl (acidic) | -0.56 | Not observed |

| NaOH (basic) | -0.06 | 0.18 |

| Data illustrates the pH-dependent redox behavior of a related pyridine derivative. researchgate.net |

Investigation of Electron Transfer Processes

The data obtained from cyclic voltammetry allows for a deeper investigation into the mechanisms of electron transfer. The transfer of an electron can be a simple, one-step process, or it can be coupled with other chemical events, such as the transfer of a proton in what is known as proton-coupled electron transfer (PCET). nih.gov

PCET processes are fundamental in many chemical and biological reactions. nih.gov The study of electron transfer in systems involving this compound complexes can reveal whether such coupled reactions are occurring. The rate of electron transfer and the mechanism (stepwise vs. concerted) can be influenced by factors such as the solvent, temperature, and the presence of proton donors or acceptors. nih.gov

By analyzing the dependence of the peak currents and potentials on the scan rate in cyclic voltammetry, one can gain information about the kinetics of the electron transfer process. For example, a reversible one-electron process will have a peak separation of approximately 59 mV at room temperature, and the peak current will be proportional to the square root of the scan rate. Deviations from this ideal behavior can indicate more complex electron transfer mechanisms or coupled chemical reactions. The use of digital simulation can further aid in elucidating the intricate details of the electrode reaction pathway. iieta.org

Microscopic Imaging Techniques

While spectroscopic and electrochemical techniques provide information at the molecular level, microscopic imaging techniques offer visual evidence of the morphology and structure of materials on a larger scale.

Transmission Electron Microscopy (TEM) in Biological Studies

Transmission Electron Microscopy (TEM) is a powerful technique that uses a beam of electrons to create an image of a specimen, providing much higher resolution than light microscopy. In the context of biological studies involving metal complexes, TEM can be used to visualize the effects of these compounds on cellular structures.

While specific TEM studies focusing on this compound itself in biological contexts are not prevalent in the provided search results, the general application of TEM in studying the biological activity of metal complexes is well-established. For instance, if a complex of this compound were being investigated for its antimicrobial or anticancer properties, TEM could be employed to observe changes in the morphology of bacterial or cancer cells upon treatment with the compound. This could include visualization of cell wall or membrane damage, alterations in intracellular organelles, or the induction of apoptosis (programmed cell death). Such observations would provide crucial mechanistic insights into the biological activity of the complex.

Insights into Cellular Uptake and Subcellular Localization

Following a comprehensive review of scientific literature, no specific research studies detailing the cellular uptake or subcellular localization of this compound or its complexes were identified. Advanced characterization methodologies such as fluorescence microscopy and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are commonly employed to investigate how chemical compounds are absorbed by cells and where they accumulate within cellular structures. However, published research applying these techniques to this compound could not be located.

Therefore, data on the mechanisms of cellular entry (e.g., passive diffusion, active transport), the efficiency of uptake, and the specific organelles or compartments where these compounds might localize (e.g., nucleus, mitochondria, cytoplasm) are not available in the current body of scientific literature. Consequently, data tables and detailed research findings on this specific topic cannot be provided.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Diversification

Future research will likely focus on developing novel, single-step synthetic procedures to generate derivatives of 6-Acetylpyridine-2-carbaldehyde. acs.org Modern synthetic techniques, such as multicomponent reactions, offer a pathway to create complex pyridine-based frameworks efficiently. bcrcp.ac.in These methods, which involve combining three or more reactants in a single operation, can rapidly generate a diverse library of compounds from the parent aldehyde. bcrcp.ac.in The goal is to devise strategies that offer predictable control over the introduction of various substituents, allowing for the systematic exploration of the chemical space around the core structure. acs.org Such advancements would accelerate the discovery of new derivatives with tailored properties for specific applications.

Exploration of Advanced Catalytic Applications

The pyridine (B92270) nitrogen atom and associated functional groups are known to form stable complexes with various transition metals, a property that is central to their use in catalysis. bcrcp.ac.in Ligands derived from acetyl pyridine have already demonstrated interesting activities when complexed with metals like ruthenium(II) and vanadium. researchgate.net A significant future avenue involves using this compound as a scaffold to design new, highly efficient catalysts. By creating complexes with various metals, researchers can explore their potential to catalyze a wide range of organic transformations. The bifunctional nature of the molecule allows for the creation of pincer-type ligands that can stabilize metal centers and promote novel catalytic cycles, opening doors to new reactions and more efficient chemical manufacturing processes.

Expansion of Biological Screening to New Disease Areas

The pyridine nucleus is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents. researchgate.net Pyridine derivatives have shown a remarkable breadth of biological activities, including antibacterial, anticancer, and anti-parasitic effects. researchgate.netresearchgate.net Notably, ligands derived from acetyl pyridine have shown potent anti-amoebic activity, in some cases exceeding that of the standard drug metronidazole. researchgate.net A critical future direction is the systematic screening of new derivatives of this compound against a wider spectrum of diseases. This includes targeting multidrug-resistant bacteria, various cancer cell lines, and emerging viral and parasitic infections. researchgate.netnih.gov The structural versatility of the compound makes it a prime candidate for discovering new lead molecules to address unmet medical needs. researchgate.net

Integration with Nanotechnology and Drug Delivery Systems

The convergence of nanotechnology and medicine has created new possibilities for targeted therapies. nih.gov A promising research direction is the integration of this compound into nanodelivery systems. nih.govmdpi.com The compound's reactive aldehyde and acetyl groups can be used to chemically attach it to the surface of nanoparticles, creating functionalized nanocarriers. nih.govnih.gov These modified nanoparticles could be designed for targeted drug delivery, where the pyridine derivative itself might act as the therapeutic agent or as a ligand that directs the nanoparticle to specific cells or tissues, such as tumors. nih.govresearchgate.net This approach could enhance the efficacy of treatments while minimizing side effects. nih.gov The development of such systems, including polymeric nanoparticles and mesoporous silica (B1680970) nanoparticles, represents a frontier in nanomedicine. mdpi.comresearchgate.net

Table 1: Future Research Avenues and Methodologies for this compound

| Research Avenue | Key Methodologies & Focus Areas | Potential Impact |

|---|---|---|

| Novel Synthetic Pathways | Multicomponent Reactions, Convergent Single-Step Procedures, Regioselective Functionalization | Rapid generation of diverse molecular libraries for screening. bcrcp.ac.in |

| Advanced Catalysis | Synthesis of Metal Complexes (Ru, V, Cu), Pincer Ligand Design | Development of novel, highly efficient catalysts for organic synthesis. |

| Biological Screening | High-Throughput Screening against Cancer, Bacteria, Parasites | Discovery of new lead compounds for various diseases. researchgate.netresearchgate.net |

| Nanotechnology Integration | Surface Functionalization of Nanoparticles, Development of Targeted Drug Delivery Systems | Enhanced therapeutic efficacy and reduced side effects. nih.govnih.gov |

| Computational Chemistry | Machine Learning Models, Density Functional Theory (DFT) | Predictive screening of virtual compounds to accelerate discovery. |

| Sustainable Synthesis | Green Solvents (e.g., scCO₂), Microwave-Assisted Synthesis, Recyclable Catalysts | Environmentally friendly and cost-effective chemical production. |

Computational Chemistry and Machine Learning in Predictive Research

Modern drug and materials discovery is increasingly driven by computational power. Over the last decade, machine learning (ML) has emerged as a powerful tool to navigate the vastness of chemical compound space. researchgate.net For this compound, a key future direction is to employ computational chemistry and ML to predict the properties of its yet-unsynthesized derivatives. researchgate.net By training ML models on data from quantum-chemical calculations, researchers can rapidly screen millions of virtual molecules to identify candidates with desirable characteristics, such as high binding affinity to a biological target or specific electronic properties for materials science applications. This predictive approach can significantly reduce the time and cost associated with experimental synthesis and testing, focusing laboratory efforts on the most promising candidates. researchgate.net

Sustainable Synthesis and Green Chemistry Principles in Pyridine Research

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are becoming central to modern chemical synthesis. nih.gov Future research on this compound and its derivatives must incorporate these principles. nih.gov This involves developing synthetic routes that are more environmentally benign and sustainable. researchgate.net Key strategies include the use of greener solvents like supercritical CO₂, the development of one-pot reactions that minimize waste by reducing separation steps, and the use of recyclable catalysts to improve atom economy. nih.govnih.gov Techniques such as microwave-assisted synthesis can also contribute by reducing reaction times and energy consumption. nih.gov Applying these green chemistry approaches will not only reduce the environmental footprint of pyridine research but also make the synthesis of valuable compounds more economically viable. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Acetylpyridine-2-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation on pyridine derivatives or oxidation of 6-(hydroxymethyl)pyridines. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane for acylation), and temperature control (60–80°C). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of acetylating agents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :